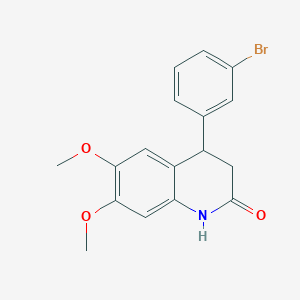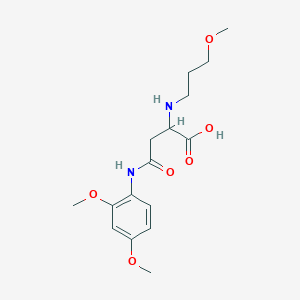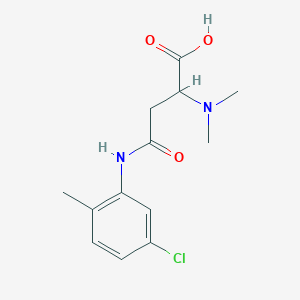![molecular formula C17H23N3O3S B4131050 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE](/img/structure/B4131050.png)
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE
概要
説明
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[3,4-c]pyridine core, a morpholine ring, and a hydroxyethylthio group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrano[3,4-c]pyridine core, introduction of the morpholine ring, and attachment of the hydroxyethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted morpholine derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse properties.
科学的研究の応用
6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives, morpholine-containing molecules, and hydroxyethylthio-substituted compounds. Examples include:
- 6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- 6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Uniqueness
The uniqueness of 6-[(2-HYDROXYETHYL)SULFANYL]-3,3-DIMETHYL-8-MORPHOLINO-3,4-DIHYDRO-1H-PYRANO[3,4-C]PYRIDIN-5-YL CYANIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-(2-hydroxyethylsulfanyl)-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2)9-12-13(10-18)16(24-8-5-21)19-15(14(12)11-23-17)20-3-6-22-7-4-20/h21H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZCJZWVYIVIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCO)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-fluorobenzyl)thio]-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)propanamide](/img/structure/B4130969.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4130972.png)

![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B4131000.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B4131001.png)
![2-[(4-ethoxyphenyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4131002.png)
![methyl 2-{[3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl]amino}benzoate](/img/structure/B4131010.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B4131017.png)
![ethyl 4-[3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4131024.png)

![2-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-2-yl]pyridine](/img/structure/B4131042.png)

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4131058.png)
![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)
